molecular formula C9H15N3 B1454076 Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine CAS No. 1341799-64-1

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine

Cat. No.: B1454076
CAS No.: 1341799-64-1
M. Wt: 165.24 g/mol
InChI Key: OLAUAOOYNKSVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a pyrimidine ring substituted with a methyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine typically involves the reaction of 2-(propan-2-yl)pyrimidine-5-carbaldehyde with methylamine. The reaction is carried out in the presence of a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidines .

Scientific Research Applications

Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

N-methyl-1-(2-propan-2-ylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-5-8(4-10-3)6-12-9/h5-7,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAUAOOYNKSVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
Reactant of Route 2
Reactant of Route 2
Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
Reactant of Route 3
Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
Reactant of Route 4
Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
Reactant of Route 5
Reactant of Route 5
Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
Reactant of Route 6
Reactant of Route 6
Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.